molecular formula C8H8Br2F3N B14766265 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide

6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B14766265
M. Wt: 334.96 g/mol
InChI Key: YYVHVAJCYFSXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated pyridine oxides .

Scientific Research Applications

6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 4-(Trifluoromethyl)pyridine

Uniqueness

6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is unique due to the specific arrangement of its substituents. The presence of both bromomethyl and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Properties

Molecular Formula

C8H8Br2F3N

Molecular Weight

334.96 g/mol

IUPAC Name

6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C8H7BrF3N.BrH/c1-5-7(8(10,11)12)3-2-6(4-9)13-5;/h2-3H,4H2,1H3;1H

InChI Key

YYVHVAJCYFSXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CBr)C(F)(F)F.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.